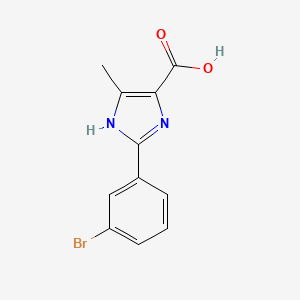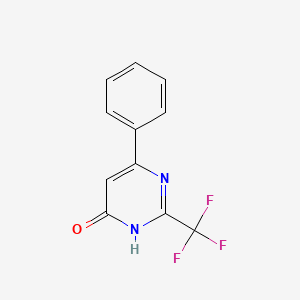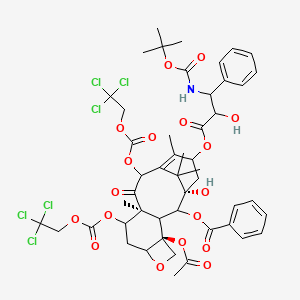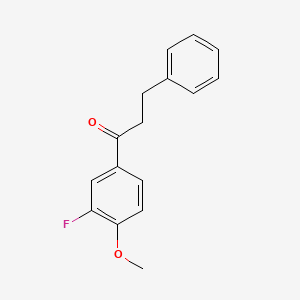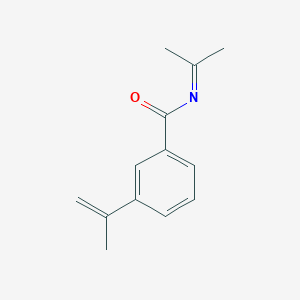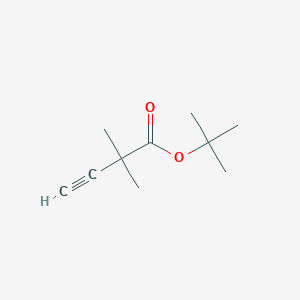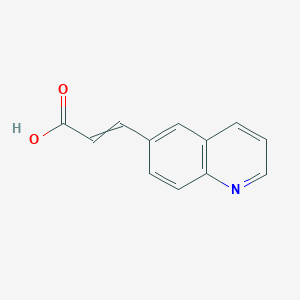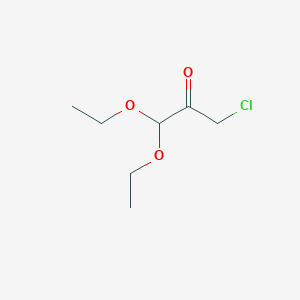
3-Chloro-1,1-diethoxypropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,1-diethoxypropan-2-one: is an organic compound with the molecular formula C7H13ClO3. It is characterized by the presence of a chlorine atom, two ethoxy groups, and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,1-diethoxypropan-2-one typically involves the reaction of 3-chloropropionaldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which is then oxidized to yield the desired ketone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1,1-diethoxypropan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic substitution: Products include substituted amines or thiols.
Oxidation: Products include carboxylic acids.
Reduction: Products include secondary alcohols.
Scientific Research Applications
Chemistry: 3-Chloro-1,1-diethoxypropan-2-one is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving ketones and chlorinated compounds .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a building block for various organic compounds .
Mechanism of Action
The mechanism of action of 3-Chloro-1,1-diethoxypropan-2-one involves its interaction with nucleophiles and electrophiles. The chlorine atom and the ketone group are key reactive sites that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. Additionally, the ketone group can undergo reduction or oxidation, leading to the formation of secondary alcohols or carboxylic acids, respectively .
Comparison with Similar Compounds
3-Chloro-1,2-propanediol: Similar in structure but contains two hydroxyl groups instead of ethoxy groups.
3-Chloro-1-propanol: Contains a hydroxyl group instead of a ketone and ethoxy groups.
1,1-Diethoxypropan-2-one: Lacks the chlorine atom but has a similar ketone and ethoxy group structure.
Uniqueness: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H13ClO3 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
3-chloro-1,1-diethoxypropan-2-one |
InChI |
InChI=1S/C7H13ClO3/c1-3-10-7(11-4-2)6(9)5-8/h7H,3-5H2,1-2H3 |
InChI Key |
ZHLVNNGLCOHLAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)CCl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![aluminium(3+) 2,4-di-tert-butyl-6-[(E)-{[(1S,2S)-2-[(E)-[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino]cyclohexyl]imino}methyl]phenol trichloride](/img/structure/B12442203.png)
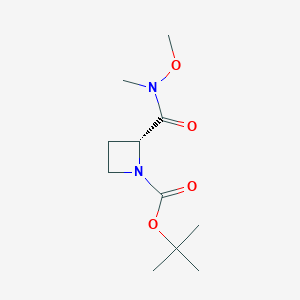
![6A-[[2-[[2-[[2-[(2-AMinoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B12442213.png)
![2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12442221.png)

![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B12442226.png)
